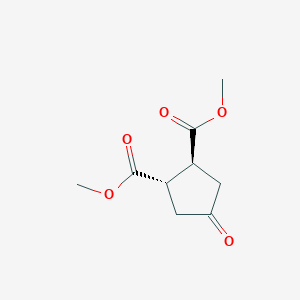
dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate
概要
説明
The compound is a derivative of cyclopentane, which is a cyclic hydrocarbon. It has two carboxylate groups (COO-) and a ketone group (C=O) attached to the cyclopentane ring . The (1S,2S) notation indicates that it has two chiral centers, which are carbon atoms attached to four different groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo reactions at the carboxylate or ketone groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Diastereomers, which are compounds with two or more chiral centers, often have different physical properties such as melting points, boiling points, and densities .
科学的研究の応用
Bridged Ring Systems
- Research by Brown, Buchanan, and O'Donnell (1979) focused on synthesizing diethyl, 2,5-dimethylcyclohept-4-ene-1.1-dicarboxylate from a related compound, showcasing a process involving hydrolysis and transformation into a ketone through a new fragmentation reaction (Brown, Buchanan, & O'Donnell, 1979).
Oxidative Carbomethoxylation
- Yokota, Sakaguchi, and Ishii (2002) demonstrated the oxidative carbomethoxylation of cyclopentene, leading to dimethyl cyclopentanedicarboxylate derivatives under specific conditions, highlighting the role of Cl(-) in the catalytic system (Yokota, Sakaguchi, & Ishii, 2002).
Synthesis of Pheromones
- Nishimura and Mori (1998) utilized the compound for synthesizing (−)‐Frontalin, a bark beetle pheromone, starting from ethyl 2-oxocyclopentane-1-carboxylate and achieving high enantiomeric purity (Nishimura & Mori, 1998).
Conformational Studies in Biochemistry
- Mari et al. (2004) designed a structural mimic of α(1,2)mannobioside using dimethyl (1S,2S,4S,5S)-4-allyloxy-5-(α-mannosyloxy)cyclohexane-1,2-dicarboxylate, demonstrating its mannosidase stability and potential for future biochemical applications (Mari et al., 2004).
Reductive Ring Opening
- Imamoto, Hatajima, and Yoshizawa (1994) studied the reductive ring opening of dimethyl cyclopropane-1,1-dicarboxylate, providing insights into the synthesis of pentanolides from carbonyl compounds (Imamoto, Hatajima, & Yoshizawa, 1994).
作用機序
Target of Action
It’s worth noting that similar compounds, such as platinum(iv) derivatives of [pt(1s,2s-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)], have been shown to exhibit high potency across numerous cancer cell lines .
Mode of Action
Similar platinum(iv) complexes have been shown to inhibit lactate transporters, resulting in blockage of the glycolytic process and impairment of mitochondrial potential . They also selectively induce cell death in cancer cells .
Biochemical Pathways
Similar platinum(iv) complexes have been shown to affect the glycolytic process and mitochondrial potential .
Result of Action
Similar platinum(iv) complexes have been shown to selectively induce cell death in cancer cells .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKJWKXCHOWVDN-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)C[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



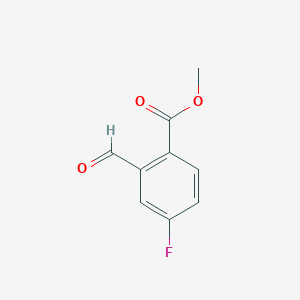
![1-Acetyl-4-oxatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3039439.png)
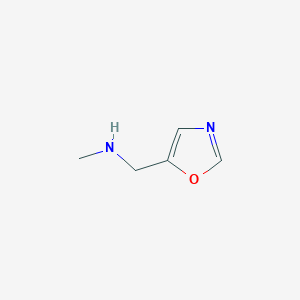

![2-[Methyl(2-nitrophenyl)amino]ethanol](/img/structure/B3039445.png)
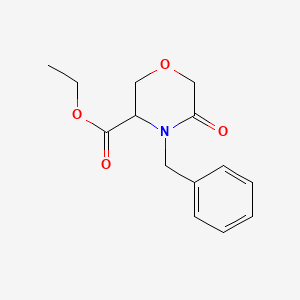
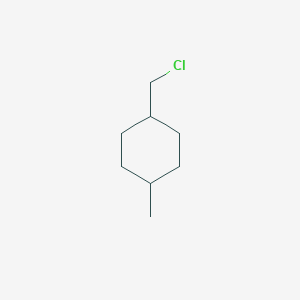
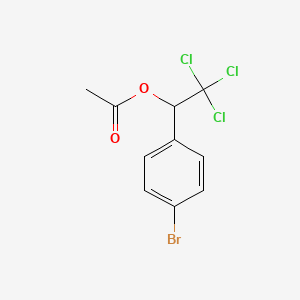
![2',6-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B3039454.png)
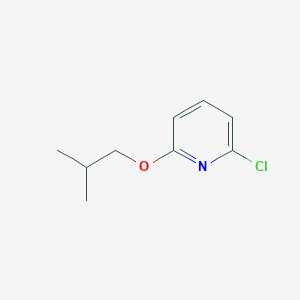
![3-o-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039457.png)
![3-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039458.png)
![3-p-Tolyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B3039460.png)
